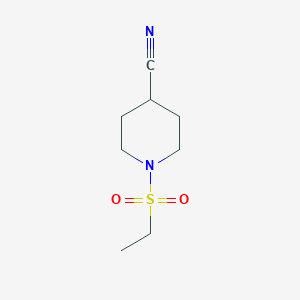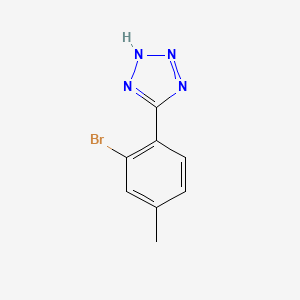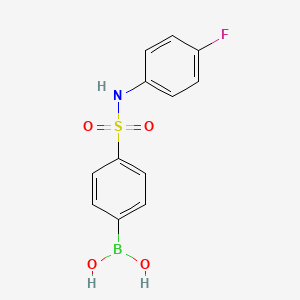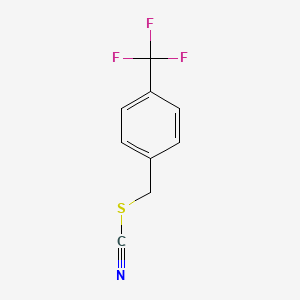
4-(Trifluormethyl)benzylthiocyanat
Übersicht
Beschreibung
4-(Trifluoromethyl)benzyl thiocyanate is an organic compound containing the functional group RSCN . The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .
Synthesis Analysis
Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis
In organic thiocyanates, the SCN angle approaches 180° . In methyl thiocyanate, N≡C and C−S distances are 116 and 176 pm. By contrast, N=C and C=S distances are 117 and 158 pm in isothiocyanate .Chemical Reactions Analysis
Direct thiocyanations of benzylic compounds have been implemented. Here, a new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelsynthese
4-(Trifluormethyl)benzylthiocyanat: wird bei der Synthese verschiedener pharmazeutischer Arzneimittel verwendet. Die Trifluormethylgruppe ist bekannt für ihre Fähigkeit, die metabolische Stabilität und Bioverfügbarkeit von therapeutischen Verbindungen zu verbessern. Diese Chemikalie dient als Zwischenprodukt bei der Herstellung komplexerer Moleküle, die eine breite Palette pharmakologischer Aktivitäten aufweisen .
Organische Chemieforschung
In der organischen Chemie wird diese Verbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer synthetischer Methoden eingesetzt. Seine Reaktivität mit verschiedenen Nukleophilen und Elektrophilen macht es zu einem wertvollen Reagenz für die Herstellung von Kohlenstoff-Schwefel- und Kohlenstoff-Stickstoff-Bindungen, die in vielen organischen Molekülen weit verbreitet sind.
Kinetische Studien
This compound: wird in kinetischen Studien verwendet, um die Geschwindigkeit zu verstehen, mit der chemische Reaktionen ablaufen. Es kann als Sonde dienen, um das Verhalten verschiedener chemischer Spezies unter verschiedenen Bedingungen zu untersuchen, was Einblicke in die Reaktionsdynamik bietet .
NMR-Spektroskopie
Als Verbindung mit einer eindeutigen chemischen Struktur wird sie auch in der Kernspinresonanz (NMR)-Spektroskopie verwendet, um das NMR-Spektrum vorherzusagen. Diese Anwendung ist entscheidend für die Identifizierung und Charakterisierung organischer Verbindungen sowie für das Verständnis ihrer Molekülstruktur und -dynamik .
Safety and Hazards
The safety data sheet for 4-(Trifluoromethyl)benzyl alcohol, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future development of trifluoromethyl group-containing compounds depends on the evolution of synthetic strategies entailing versatility, diversity, and availability . The formation of 4-(trifluoromethyl)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethyl)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .
Wirkmechanismus
Target of Action
It’s known that thiocyanate compounds often interact with enzymes and proteins that contain a thiol group .
Mode of Action
It’s known that thiocyanate compounds can undergo a base-catalyzed reaction with thiols to form thiourethanes . This reaction could potentially alter the function of target proteins or enzymes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Trifluoromethyl)benzyl thiocyanate. For instance, the base-catalyzed reaction of thiocyanates with thiols is likely to be influenced by pH .
Biochemische Analyse
Biochemical Properties
4-(Trifluoromethyl)benzyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of thiocyanation reactions. It interacts with various enzymes and proteins, facilitating the formation of benzylic sp3 C–SCN bonds through a free radical reaction pathway . This interaction is initiated by azobisisobutyronitrile (AIBN), which generates free radicals that subsequently react with 4-(Trifluoromethyl)benzyl thiocyanate to form the desired product . The compound’s ability to participate in such reactions makes it a valuable tool in synthetic organic chemistry and biochemical research.
Cellular Effects
The effects of 4-(Trifluoromethyl)benzyl thiocyanate on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to alterations in cell function, including changes in metabolic flux and the regulation of gene expression
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)benzyl thiocyanate exerts its effects through specific binding interactions with biomolecules. The compound’s thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules. These molecular interactions contribute to the compound’s overall biochemical activity and its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)benzyl thiocyanate can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound’s effects on cellular function can persist over extended periods, with some changes in gene expression and metabolic activity observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)benzyl thiocyanate vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic effects such as cellular damage and disruption of metabolic processes have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-(Trifluoromethyl)benzyl thiocyanate is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze thiocyanation reactions . The compound can influence metabolic flux by altering the levels of specific metabolites and cofactors involved in these pathways. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethyl)benzyl thiocyanate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to accumulate in hydrophobic regions of cells, such as lipid membranes and intracellular organelles. These distribution patterns are essential for understanding the compound’s cellular localization and its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)benzyl thiocyanate is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are critical for understanding the compound’s activity and function within cells.
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-7(2-4-8)5-14-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEGYIHZYAYEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


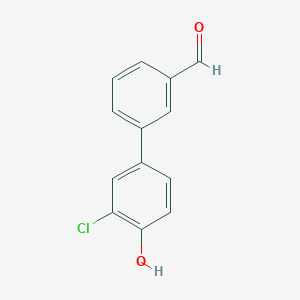

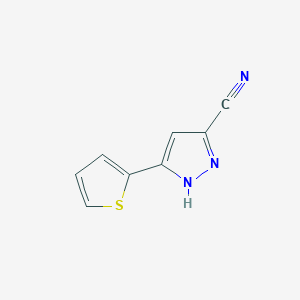

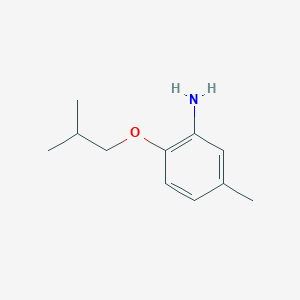
![4-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388019.png)

